1-(4-Methoxybenzyl)cyclopropanamine hydrochloride - 29813-01-2

1-(4-Methoxybenzyl)cyclopropanamine hydrochloride

Catalog Number: EVT-1719787
CAS Number: 29813-01-2
Molecular Formula: C11H16ClNO
Molecular Weight: 213.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Relevance to the Papers: The papers showcase various organic synthesis methods. One paper describes the synthesis of fluoropirrolidines as dipeptidyl peptidase inhibitors []. Another details the development of various reagents for glycoside, nucleotide, and peptide synthesis, highlighting the diverse tools used in organic synthesis [].

Pharmacology

  • Relevance to the Papers: Several papers investigate the pharmacological properties of different compounds. One paper examines the postjunctional alpha(2C)-adrenoceptor contractility in the human saphenous vein, analyzing the effects of various agonists and antagonists []. Another explores the role of cyclic AMP in activating extracellular signal-regulated kinase 1/2 in human umbilical vein endothelial cells, providing insights into cellular signaling pathways []. A study focusing on developing a new lead compound to treat methamphetamine use disorders by targeting the vesicular monoamine transporter-2 (VMAT2) is also presented [, ].

Analytical Chemistry

  • Relevance to the Papers: One paper focuses on developing and validating spectrophotometric, HPTLC, and HPLC methods to determine Mebeverine hydrochloride and Chlordiazepoxide concentrations in pharmaceutical dosage forms []. This highlights the importance of analytical techniques in pharmaceutical analysis.

8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one

Compound Description: This compound is an anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) modulator. [] It exhibits anti-cancer activity and is specifically studied for its potential in treating non-small cell lung cancer (NSCLC), including brain metastases. []

Mebeverine hydrochloride

Compound Description: Chemically known as 4-(ethyl [1-(4-methoxyphenyl) propan-2-yl] amino) butyl 3,4-dimethoxybenzoate hydrochloride, mebeverine hydrochloride is a musculotropic antispasmodic. [] It acts directly on the smooth muscles of the gut, relaxing them at the cellular level. [] It also inhibits the replenishment of calcium depots. []

Chlordiazepoxide

Compound Description: Chemically, it is 7-chloro-N-methyl-5-phenyl-3H-1, 4-benzodiazepin-2-amine 4-oxide. Chlordiazepoxide is classified as an anxiolytic agent with weak anticonvulsant properties. []

4,6‐Dimethyl‐1H‐pyrazolo[3,4‐b]pyridine‐3‐amine

Compound Description: This compound serves as a key intermediate in synthesizing various imidazolopyrazole and imidazolopyrimidine derivatives, some of which displayed promising antioxidant activities. []

(S)-Levetiracetam

Compound Description: (S)-Levetiracetam (also known as levetiracetam) is a well-established antiepileptic drug. []

Relevance: (S)-Levetiracetam is not considered structurally related to 1-(4-Methoxybenzyl)cyclopropanamine hydrochloride as it is synthesized through a Strecker reaction using [(1S)1-(4-methoxyphenyl)ethyl]amine hydrochloride as a chiral auxiliary, which shares a methoxyphenyl substructure with 1-(4-Methoxybenzyl)cyclopropanamine hydrochloride. []

Relevance: GZ-793A and 1-(4-Methoxybenzyl)cyclopropanamine hydrochloride share a methoxyphenethyl substructure. [, ]

R-3-(4-methoxyphenyl)-N-(1-phenylpropan-2-yl)propan-1-amine (GZ-11610)

Compound Description: GZ-11610 represents a novel lead compound belonging to the N-alkyl(1-methyl-2-phenylethyl)amine scaffold, showing promise as a VMAT2 inhibitor. [, ] It exhibits high selectivity for VMAT2 over other targets like dopamine transporters, serotonin transporters, nicotinic acetylcholine receptors, and hERG channels. [, ] GZ-11610 demonstrates efficacy in reducing methamphetamine-induced hyperactivity in rats, making it a potential therapeutic for methamphetamine use disorder. [, ]

Relevance: GZ-11610 and 1-(4-Methoxybenzyl)cyclopropanamine hydrochloride share a methoxyphenyl substructure. [, ]

Compound Description: This compound, along with numerous other fluoropirrolidine derivatives, is identified as a potential dipeptidyl peptidase inhibitor. []

BHT-920 (5,6,7,8-Tetrahydro-6-(2-propenyl)-4H-thiazolo[4,5-d]azepin-2-amine dihydrochloride)

Compound Description: BHT-920 is a selective agonist of alpha(2)-adrenoceptors. [] In the study on human saphenous veins, BHT-920 induced contractions that were effectively inhibited by the alpha(2)-adrenoceptor antagonist yohimbine but not by the alpha(1)-adrenoceptor antagonist prazosin. []

UK 14,304 (5-Bromo-6-(2-imidazolin-2-ylamino)quinoxaline)

Compound Description: UK 14,304 is another selective alpha(2)-adrenoceptor agonist used in a study on human saphenous veins to characterize postjunctional alpha(2)-adrenoceptor-mediated contractility. []

Compound Description: Yohimbine is a well-known alpha(2)-adrenoceptor antagonist. [] In the context of the study, yohimbine effectively antagonized the contractions induced by the alpha(2)-adrenoceptor agonist BHT-920 in human saphenous veins, confirming the involvement of alpha(2)-adrenoceptors in the contractile response. []

Prazosin (1-[4-Amino-6,7-dimethoxy-2-quinazolinyl]-4-[2-furanylcarbonyl]-piperazine hydrochloride)

Compound Description: Prazosin is an alpha(1)-adrenoceptor antagonist. [] In the study on human saphenous veins, prazosin did not inhibit contractions induced by the alpha(2)-adrenoceptor agonist BHT-920, indicating that BHT-920's effects were mediated specifically through alpha(2)-adrenoceptors and not alpha(1)-adrenoceptors. []

Phenylephrine ((R)-3-Hydroxy-alpha-[(methylamino)methyl] benzenemethanol hydrochloride)

Compound Description: Phenylephrine is an alpha(1)-adrenoceptor agonist. [] It was used in the study to confirm the functionality of alpha(1)-adrenoceptors in human saphenous veins. []

ARC 239 (2-[2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl]-4,4-dimethyl-1,3-(2H,4H)-isoquinolindione dihydrochloride)

Compound Description: ARC 239 is an alpha-adrenoceptor antagonist with affinity for both alpha(1)- and alpha(2)-adrenoceptor subtypes, although its affinity for alpha(2)-adrenoceptors is generally higher. []

Relevance: ARC 239 shares a methoxyphenyl substructure with 1-(4-Methoxybenzyl)cyclopropanamine hydrochloride. []

WB 4101 (2-(2,6-Dimethoxyphenoxyethyl)aminomethyl-1,4-benzodioxane hydrochloride)

Compound Description: WB 4101 is an alpha-adrenoceptor antagonist. [] It shows a higher affinity for alpha(1)-adrenoceptors compared to alpha(2)-adrenoceptors. []

HV 723 (alpha-ethyl-3,4,5-trimethoxy-alpha-(3-((2-(2-methoxyphenoxy) ethyl)amino)propyl)benzeneacetonitrile)

Compound Description: HV 723 is an alpha-adrenoceptor antagonist with a relatively balanced affinity for both alpha(1)- and alpha(2)-adrenoceptor subtypes. []

Relevance: HV 723 shares a methoxyphenoxy substructure with 1-(4-Methoxybenzyl)cyclopropanamine hydrochloride. []

1 - [(5-chloro-1H-benzimidazol-2-yl) carbonyl] -4-methylpiperazine

Compound Description: This compound is a selective antagonist of the histamine H4 receptor. [] It exhibits a KiH3/KiH4 ratio greater than 10:1, indicating its selectivity for the H4 receptor over the H3 receptor. [] The compound is being investigated for its potential in treating and/or preventing symptoms associated with vestibular disorders. []

1-[(5-chloro-1H-indole-2-yl) carbonyl]-4-methylpiperazine

Compound Description: Similar to compound 17, this compound is also a selective histamine H4 receptor antagonist. [] It displays a KiH3/KiH4 ratio exceeding 10:1, highlighting its preferential binding to the H4 receptor. [] The compound is under investigation for its therapeutic potential in managing vestibular disorders. []

4-((3R)-3-aminopyrrolidin-1-yl)-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidine-2-amine, cis-4

Compound Description: This compound acts as a selective antagonist of the histamine H4 receptor. [] Its selectivity for the H4 receptor over the H3 receptor is evident from its KiH3/KiH4 ratio, which is greater than 10:1. [] The compound is being studied for its potential use in treating and/or preventing symptoms of vestibular disorders. []

(piperazin-1-yl)-5,6,7a,8,9,10,11,11a-octahidrobenzofuro[2,3-h]quinazolin-2-amine

Compound Description: This compound is a selective antagonist of the histamine H4 receptor, demonstrating a KiH3/KiH4 ratio exceeding 10:1, signifying its selectivity for the H4 receptor over the H3 receptor. [] The compound is being investigated for its potential in treating and/or preventing symptoms of vestibular disorders. []

2-isobutyl-6-(3-(methylamino)azetidin-1-yl)pyrimidin-4-amine

Compound Description: This compound functions as a selective antagonist of the histamine H4 receptor, exhibiting a KiH3/KiH4 ratio exceeding 10:1, indicating its selectivity for the H4 receptor over the H3 receptor. [] The compound is being investigated for its potential use in treating and/or preventing symptoms related to vestibular disorders. []

2-isobutyl-6-((3R)-3-(methylamino)pyrrolidin-1-yl)pyrimidin-4-amine

Compound Description: This compound, similar to compound 21, is a selective antagonist of the histamine H4 receptor. [] Its KiH3/KiH4 ratio is greater than 10:1, signifying its preferential binding to the H4 receptor. [] The compound is under investigation for its potential in treating and/or preventing symptoms of vestibular disorders. []

2-cyclohexylmethyl-6-((3R)-3-(methylamino)pyrrolidin-1-yl)pyrimidin-4-amine

Compound Description: This compound acts as a selective histamine H4 receptor antagonist, displaying a KiH3/KiH4 ratio greater than 10:1, confirming its selective binding to the H4 receptor over the H3 receptor. [] The compound is being studied for its therapeutic potential in treating and/or preventing symptoms associated with vestibular disorders. []

2-(4-Fluorobenzyl)-6-(3-(methylamino)azetidin-1-yl)pyrimidin-4-amine

Compound Description: This compound is a selective histamine H4 receptor antagonist, showing a KiH3/KiH4 ratio exceeding 10:1, suggesting its selective interaction with the H4 receptor over the H3 receptor. [] The compound is being explored for its therapeutic potential in managing vestibular disorders. []

2-cyclopropyl-6-(3-(methylamino)azetidin-1-yl)pyrimidin-4-amine

Compound Description: This compound is a selective antagonist of the histamine H4 receptor. [] Its selectivity is evident from its KiH3/KiH4 ratio, which is greater than 10:1, indicating a preference for the H4 receptor. [] The compound is being studied for its potential use in treating and/or preventing symptoms related to vestibular disorders. []

2-tert-Butyl-6-(3-(methylamino)azetidin-1-yl)pyrimidin-4-amine

Compound Description: Similar to compound 25, this compound acts as a selective histamine H4 receptor antagonist. [] It exhibits a KiH3/KiH4 ratio greater than 10:1, suggesting its selective affinity for the H4 receptor over the H3 receptor. [] The compound is under investigation for its potential in treating and/or preventing symptoms of vestibular disorders. []

2-isopropyl-6-(3-(methylamino)azetidin-1-yl)pyrimidin-4-amine

Compound Description: This compound is another selective antagonist of the histamine H4 receptor, displaying a KiH3/KiH4 ratio exceeding 10:1, indicating its preferential binding to the H4 receptor compared to the H3 receptor. [] It's currently being studied for its possible use in treating and/or preventing symptoms associated with vestibular disorders. []

2-(cyclopropylmethyl)-6-(3-(methylamino)azetidin-1-yl)pyrimidin-4-amine

Compound Description: This compound is a selective histamine H4 receptor antagonist with a KiH3/KiH4 ratio greater than 10:1, suggesting its selective interaction with the H4 receptor. [] It is being explored for its therapeutic potential in managing vestibular disorders. []

6-(3-(methylamino)azetidin-1-yl)-2-(phenoxymethyl)pyrimidin-4-amine

Compound Description: This compound is a selective antagonist of the histamine H4 receptor, demonstrating a KiH3/KiH4 ratio greater than 10:1, signifying its selective binding to the H4 receptor over the H3 receptor. [] The compound is being investigated for its potential use in treating and/or preventing symptoms related to vestibular disorders. []

2-cyclopropyl-6-((3R)-3-(methylamino)pyrrolidin-1-yl)pyrimidin-4-amine

Compound Description: Similar to compound 29, this compound acts as a selective histamine H4 receptor antagonist. [] It exhibits a KiH3/KiH4 ratio exceeding 10:1, suggesting its selective affinity for the H4 receptor over the H3 receptor. [] The compound is under investigation for its potential in treating and/or preventing symptoms of vestibular disorders. []

2-tert-Butyl-6-((3R)-3-(methylamino)pyrrolidin-1-yl)pyrimidin-4-amine

Compound Description: This compound is another selective antagonist of the histamine H4 receptor, displaying a KiH3/KiH4 ratio exceeding 10:1, indicating its preferential binding to the H4 receptor compared to the H3 receptor. [] It's currently being studied for its possible use in treating and/or preventing symptoms associated with vestibular disorders. []

2-isopropyl-6-((3R)-3-(methylamino)pyrrolidin-1-yl)pyrimidin-4-amine

Compound Description: This compound is a selective histamine H4 receptor antagonist with a KiH3/KiH4 ratio greater than 10:1, suggesting its selective interaction with the H4 receptor. [] It is being explored for its therapeutic potential in managing vestibular disorders. []

6-((3R)-3-(methylamino)pyrrolidin-1-yl)-2-(phenoxymethyl)pyrimidin-4-amine

Compound Description: This compound is a selective antagonist of the histamine H4 receptor, demonstrating a KiH3/KiH4 ratio greater than 10:1, signifying its selective binding to the H4 receptor over the H3 receptor. [] The compound is being investigated for its potential use in treating and/or preventing symptoms related to vestibular disorders. []

6-(3-Aminoazetidin-1-yl)-2-isobutilpirimidin-4-amine

Compound Description: Similar to compound 33, this compound acts as a selective histamine H4 receptor antagonist. [] It exhibits a KiH3/KiH4 ratio exceeding 10:1, suggesting its selective affinity for the H4 receptor over the H3 receptor. [] The compound is under investigation for its potential in treating and/or preventing symptoms of vestibular disorders. []

2-isobutyl-6-(3-methyl-3-(methylamino)azetidin-1-yl)pyrimidin-4-amine

Compound Description: This compound is another selective antagonist of the histamine H4 receptor, displaying a KiH3/KiH4 ratio exceeding 10:1, indicating its preferential binding to the H4 receptor compared to the H3 receptor. [] It's currently being studied for its possible use in treating and/or preventing symptoms associated with vestibular disorders. []

6-((3R)-3-aminopyrrolidin-1-yl)-2-isobutilpirimidin-4-amine

Compound Description: This compound is a selective histamine H4 receptor antagonist with a KiH3/KiH4 ratio greater than 10:1, suggesting its selective interaction with the H4 receptor. [] It is being explored for its therapeutic potential in managing vestibular disorders. []

2-cyclobutyl-6-(3-(methylamino)azetidin-1-yl)pyrimidin-4-amine

Compound Description: This compound is a selective antagonist of the histamine H4 receptor, demonstrating a KiH3/KiH4 ratio greater than 10:1, signifying its selective binding to the H4 receptor over the H3 receptor. [] The compound is being investigated for its potential use in treating and/or preventing symptoms related to vestibular disorders. []

2-cyclobutyl-6-((3R)-3-(methylamino)pyrrolidin-1-yl)pyrimidin-4-amine

Compound Description: Similar to compound 37, this compound acts as a selective histamine H4 receptor antagonist. [] It exhibits a KiH3/KiH4 ratio exceeding 10:1, suggesting its selective affinity for the H4 receptor over the H3 receptor. [] The compound is under investigation for its potential in treating and/or preventing symptoms of vestibular disorders. []

2-cyclopentyl-6-(3-(methylamino)azetidin-1-yl)pyrimidin-4-amine

Compound Description: This compound is another selective antagonist of the histamine H4 receptor, displaying a KiH3/KiH4 ratio exceeding 10:1, indicating its preferential binding to the H4 receptor compared to the H3 receptor. [] It's currently being studied for its possible use in treating and/or preventing symptoms associated with vestibular disorders. []

2-cyclopentyl-6-((3R)-3-(methylamino)pyrrolidin-1-yl)pyrimidin-4-amine

Compound Description: This compound is a selective histamine H4 receptor antagonist with a KiH3/KiH4 ratio greater than 10:1, suggesting its selective interaction with the H4 receptor. [] It is being explored for its therapeutic potential in managing vestibular disorders. []

2-(2,2-Dimethyl-propyl)-6-(3-(methylamino)azetidin-1-yl)pyrimidin-4-amine

Compound Description: This compound is a selective antagonist of the histamine H4 receptor, demonstrating a KiH3/KiH4 ratio greater than 10:1, signifying its selective binding to the H4 receptor over the H3 receptor. [] The compound is being investigated for its potential use in treating and/or preventing symptoms related to vestibular disorders. []

2-(2,2-dimethylpropyl)-6-((3R)-3-(methylamino)pyrrolidine-1-yl)pyrimidin-4-amine

Compound Description: Similar to compound 41, this compound acts as a selective histamine H4 receptor antagonist. [] It exhibits a KiH3/KiH4 ratio exceeding 10:1, suggesting its selective affinity for the H4 receptor over the H3 receptor. [] The compound is under investigation for its potential in treating and/or preventing symptoms of vestibular disorders. []

2-(2-cyclopentylethyl)-6-((3R)-3-(methylamino)pyrrolidin-1-yl)pyrimidin-4-amine

Compound Description: This compound is another selective antagonist of the histamine H4 receptor, displaying a KiH3/KiH4 ratio exceeding 10:1, indicating its preferential binding to the H4 receptor compared to the H3 receptor. [] It's currently being studied for its possible use in treating and/or preventing symptoms associated with vestibular disorders. []

2-cyclohexylmethyl-6-(3-(methylamino)azetidin-1-yl)pyrimidin-4-amine

Compound Description: This compound is a selective histamine H4 receptor antagonist with a KiH3/KiH4 ratio greater than 10:1, suggesting its selective interaction with the H4 receptor. [] It is being explored for its therapeutic potential in managing vestibular disorders. []

2-cyclopropylmethyl-6-((3R)-3-(methylamino)pyrrolidin-1-yl)pyrimidin-4-amine

Compound Description: This compound is a selective antagonist of the histamine H4 receptor, demonstrating a KiH3/KiH4 ratio greater than 10:1, signifying its selective binding to the H4 receptor over the H3 receptor. [] The compound is being investigated for its potential use in treating and/or preventing symptoms related to vestibular disorders. []

2-cyclohexyl-6-(3-(methylamino)azetidin-1-yl)pyrimidin-4-amine

Compound Description: Similar to compound 45, this compound acts as a selective histamine H4 receptor antagonist. [] It exhibits a KiH3/KiH4 ratio exceeding 10:1, suggesting its selective affinity for the H4 receptor over the H3 receptor. [] The compound is under investigation for its potential in treating and/or preventing symptoms of vestibular disorders. []

Properties

CAS Number

29813-01-2

Product Name

1-(4-Methoxybenzyl)cyclopropanamine hydrochloride

IUPAC Name

1-[(4-methoxyphenyl)methyl]cyclopropan-1-amine;hydrochloride

Molecular Formula

C11H16ClNO

Molecular Weight

213.7 g/mol

InChI

InChI=1S/C11H15NO.ClH/c1-13-10-4-2-9(3-5-10)8-11(12)6-7-11;/h2-5H,6-8,12H2,1H3;1H

InChI Key

JSEXSOVTVGEQPW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC2(CC2)N.Cl

Canonical SMILES

COC1=CC=C(C=C1)CC2(CC2)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.